N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One possible synthetic route includes the alkylation of 4-bromophenol with 1-adamantanol to produce 2-(1-adamantyl)-4-bromophenol. Subsequent O-alkylation with methyl iodide yields 2-(1-adamantyl)-4-bromoanisole. The coupling of the zinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl-6-bromo-2-naphthenoate using a nickel catalyst leads to the formation of the target compound. Finally, alkaline hydrolysis of methyl-6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate yields N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide .
Molecular Structure Analysis
The molecular formula C₁₉H₂₁N₃O₅S suggests a complex structure. The compound consists of a sulfonamide group, a pyridazinone ring, and a dimethylbenzene moiety. The presence of the 4-methoxyphenyl group and the pyridazinone ring contributes to its unique properties .
Chemical Reactions Analysis
The compound’s chemical reactivity is essential for understanding its behavior. It can undergo reactions with other molecules, potentially affecting its biological activity. For instance, it may react with nucleophiles or electrophiles, leading to modifications in its structure and properties .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Compounds structurally related to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide have been extensively studied for their pharmacological applications. For instance, the novel orally active non-peptide endothelin antagonist TA-0201 has been researched for its ability to target endothelin (ET) receptors, with studies detailing its pharmacokinetic properties in rats. This research provides a basis for understanding how similar compounds can be applied in pharmacological settings, particularly in the development of drugs targeting specific receptors involved in cardiovascular diseases and other conditions (Ohashi, Nakamura, & Yoshikawa, 1999).
Antimicrobial and Antifungal Activity
The synthesis and evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds demonstrate the antimicrobial and antifungal potential of these molecules. These compounds, which share structural similarities with the specified compound, have been tested against various bacteria and fungi, showcasing their potential as antimicrobial and antifungal agents. This line of research is crucial for the development of new antibiotics and antifungal medications in the face of growing resistance to existing treatments (Sarvaiya, Gulati, & Patel, 2019).
Antitumor and Anticancer Activity
Research into compounds such as celecoxib derivatives has revealed their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies highlight the broad therapeutic applications of sulfonamide derivatives in treating various diseases, including cancer, inflammation, and viral infections. The ability of these compounds to exhibit significant pharmacological activities makes them promising candidates for further drug development and therapeutic application (Küçükgüzel et al., 2013).
Biochemical and Catalytic Applications
The encapsulation of molybdenum(VI) complexes with heterocyclic ligands in materials like zeolite Y demonstrates the use of such compounds in catalysis. These materials have been shown to be effective in the oxidation of primary alcohols and hydrocarbons, indicating their potential in industrial and biochemical processes as reusable catalysts. This research opens avenues for the application of similar compounds in catalytic processes, environmental chemistry, and synthetic organic chemistry (Ghorbanloo & Maleki Alamooti, 2017).
Eigenschaften
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-4-9-19(14-16(15)2)29(26,27)22-12-13-24-21(25)11-10-20(23-24)17-5-7-18(28-3)8-6-17/h4-11,14,22H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABKMSVZVMWRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.